

N-Boc-3-fluoro-4-oxopyrrolidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>tert</i> -Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate
Cat. No.:	B581990

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-3-fluoro-4-oxopyrrolidine, also known as **tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate**, is a fluorinated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery. The presence of a fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The Boc (tert-butyloxycarbonyl) protecting group provides a stable yet readily cleavable handle for synthetic manipulations, making this compound a versatile intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a summary of the available physicochemical properties of N-Boc-3-fluoro-4-oxopyrrolidine.

Physicochemical Properties

The fundamental physicochemical properties of N-Boc-3-fluoro-4-oxopyrrolidine are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₄ FNO ₃	[1][2]
Molecular Weight	203.21 g/mol	[1][2]
Appearance	White to off-white or beige solid	[1][2]
Melting Point	76-81 °C	[1]
Solubility	Slightly soluble in water.	[2]
Storage Conditions	Store in an inert atmosphere, in a freezer at -20°C or at 0-8°C.	[1][2]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of N-Boc-3-fluoro-4-oxopyrrolidine is not readily available in the public domain, its structure suggests a synthetic strategy starting from a suitable pyrrolidine precursor. A potential synthetic workflow is outlined below. The presence of the Boc protecting group facilitates straightforward handling and purification processes.[1]

[Click to download full resolution via product page](#)

A potential synthetic workflow for N-Boc-3-fluoro-4-oxopyrrolidine.

Note: This is a generalized synthetic scheme. The actual reaction conditions, reagents, and purification methods would require experimental optimization.

Spectroscopic Data

Detailed experimental spectra for N-Boc-3-fluoro-4-oxopyrrolidine are not widely published. However, based on the analysis of similar compounds, the expected spectral characteristics

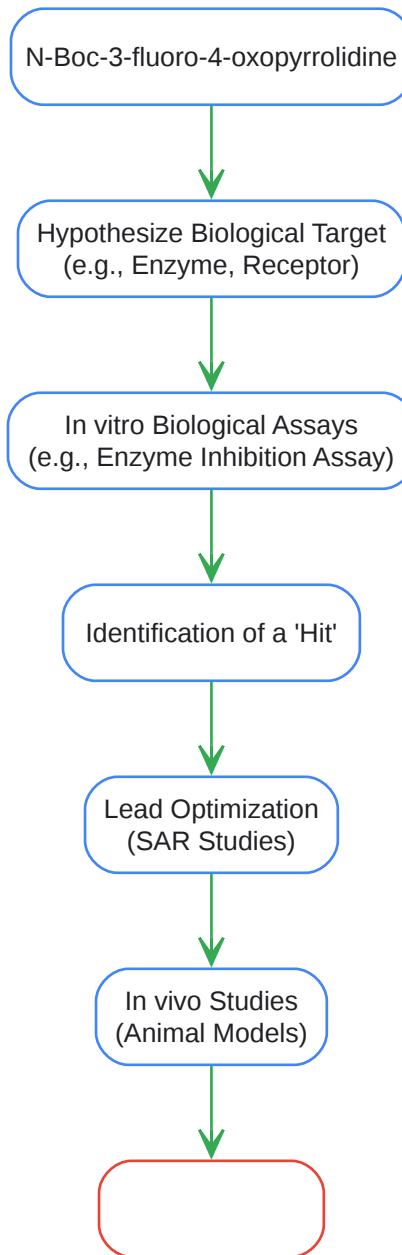
can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the characterization of related compounds like (R)-(-)-N-Boc-3-fluoropyrrolidinol, NMR spectroscopy is a critical tool.^[3] A standard protocol for acquiring NMR spectra involves dissolving 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube.^[3]

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the pyrrolidine ring, the Boc protecting group, and the single proton at the fluorinated carbon. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the fluorine and carbonyl groups.
- ^{13}C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the carbon bearing the fluorine atom (with a characteristic large one-bond C-F coupling constant), the carbons of the pyrrolidine ring, and the carbons of the Boc group.

Mass Spectrometry (MS)


Mass spectrometry is essential for confirming the molecular weight of the compound. For related Boc-protected pyrrolidines, mass spectra are often obtained using techniques like electrospray ionization (ESI).

Biological Activity and Applications

N-Boc-3-fluoro-4-oxopyrrolidine is primarily utilized as a versatile building block in the synthesis of more complex and biologically active molecules.^[1] Its fluorinated pyrrolidine scaffold is a key feature in the design of novel therapeutic agents.^[1]

The introduction of fluorine can enhance the bioactivity of a molecule.^[1] This compound's unique structure makes it a candidate for exploring its potential as an enzyme inhibitor, a common strategy in targeted drug design.^[1] While specific biological data for N-Boc-3-fluoro-4-oxopyrrolidine is not yet available, its application in research and development aids in understanding complex biological processes and can lead to innovations in treatment strategies.^[1]

The logical workflow for investigating the biological potential of a novel compound like N-Boc-3-fluoro-4-oxopyrrolidine is depicted in the following diagram.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 845894-03-3 CAS MSDS (BOC-3-FLUORO-4-OXOPYRROLIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [N-Boc-3-fluoro-4-oxopyrrolidine: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b581990#physicochemical-properties-of-n-boc-3-fluoro-4-oxopyrrolidine\]](https://www.benchchem.com/product/b581990#physicochemical-properties-of-n-boc-3-fluoro-4-oxopyrrolidine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com